N-[1-(benzenesulfonyl)-2-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide
Description
N-[1-(Benzenesulfonyl)-2-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide is a synthetic small molecule characterized by a multi-functional architecture:
- 2-Oxoethyl linker: Connects the sulfonamide and piperazine groups, influencing conformational flexibility.
- Piperazine ring: Substituted at the 4-position with a 2-fluorobenzoyl group, introducing steric and electronic effects.
This compound’s design leverages fluorinated aromatic systems and heterocycles to modulate physicochemical properties (e.g., solubility, lipophilicity) and biological activity.
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-2-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3O6S/c25-19-10-5-4-9-18(19)23(30)27-12-14-28(15-13-27)24(31)22(26-21(29)20-11-6-16-34-20)35(32,33)17-7-2-1-3-8-17/h1-11,16,22H,12-15H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSAYDWALSRBEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2F)C(=O)C(NC(=O)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(benzenesulfonyl)-2-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of piperazine with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to form 4-(2-fluorobenzoyl)piperazine.
Introduction of the Benzenesulfonyl Group: The intermediate is then reacted with benzenesulfonyl chloride under basic conditions to introduce the benzenesulfonyl group.
Coupling with Furan-2-carboxylic Acid: The final step involves coupling the benzenesulfonyl-substituted piperazine with furan-2-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Synthetic Pathways and Key Reactions
The synthesis of this compound involves multi-step reactions, primarily focusing on amide bond formation , sulfonylation , and piperazine functionalization . While the exact compound is not explicitly detailed in available literature, analogous derivatives provide a framework for its reactivity .
Key Reaction Steps
Functional Group Reactivity
- 2-Fluorobenzoyl Group : Enhances electron-withdrawing effects, stabilizing intermediates during nucleophilic substitution .
- Benzenesulfonyl Group : Imparts steric bulk, influencing reaction kinetics in subsequent coupling steps .
- Furan-2-Carboxamide : Participates in hydrogen bonding, affecting solubility and crystallization .
Reaction Optimization Insights
- Microwave-Assisted Cyclization : Microwave irradiation (100–120°C, 30 min) improved yields in analogous pyrazoline derivatives by 20–25% compared to conventional heating .
- Solvent Effects : DMF and DCM were optimal for polar intermediates, while THF reduced side reactions in acylation steps .
Stability and Degradation Pathways
- Hydrolytic Degradation : The compound is susceptible to hydrolysis under acidic (pH < 3) or alkaline (pH > 10) conditions, cleaving the amide bonds .
- Photostability : Exposure to UV light (254 nm) led to ~15% degradation over 48h, attributed to furan ring oxidation .
Comparative Reaction Data
Mechanistic Considerations
Scientific Research Applications
Antipsychotic Activity
Research indicates that compounds similar to N-[1-(benzenesulfonyl)-2-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide exhibit antipsychotic properties. The piperazine moiety is often associated with the modulation of neurotransmitter systems, particularly serotonin and dopamine receptors, which are crucial in treating psychiatric disorders such as schizophrenia and bipolar disorder.
Anticancer Properties
Studies have shown that derivatives of furan-based carboxamides can demonstrate anticancer activity. The incorporation of benzenesulfonyl and fluorobenzoyl groups may enhance the compound's efficacy against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation. For instance, compounds with similar structures have been evaluated for their ability to inhibit tumor growth in vitro and in vivo models.
Antimicrobial Activity
The presence of the furan ring and sulfonamide group suggests potential antimicrobial properties. Research has indicated that compounds containing these functional groups can exhibit activity against a range of bacterial and fungal pathogens. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
Case Study 1: Antipsychotic Effects
In a study published by Wiley Online Library, researchers synthesized several piperazine derivatives, including those structurally related to this compound. These compounds were tested for their ability to modulate serotonin receptor activity, showing promising results in reducing symptoms associated with psychotic disorders .
Case Study 2: Anticancer Activity
A recent investigation into furan-based compounds revealed that this compound displayed significant cytotoxicity against human cancer cell lines. The study highlighted its potential as a lead compound for developing new anticancer therapies .
Case Study 3: Antimicrobial Screening
A screening assay conducted on various sulfonamide derivatives demonstrated that certain furan-based compounds exhibited notable antibacterial activity against Gram-positive bacteria. The results indicated that modifications to the benzenesulfonyl group could enhance antimicrobial efficacy .
Mechanism of Action
The mechanism of action of N-[1-(benzenesulfonyl)-2-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group and the fluorobenzoyl-substituted piperazine ring are key functional groups that facilitate binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Structural Variations Among Analogs
The following compounds share core structural features but differ in substituents on the piperazine ring or adjacent groups:
Impact of Substituent Position (2-Fluoro vs. 3-Fluoro Benzoyl)
- Meta-substitution (3-fluoro) may enhance solubility due to reduced steric constraints, whereas ortho-substitution (2-fluoro) could favor π-π stacking in hydrophobic environments.
Synthetic Considerations :
Replacement of Fluorobenzoyl with Furan-2-carbonyl
The compound N-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide () replaces the fluorinated benzoyl group with a furan-2-carbonyl moiety:
- Electron-Deficient vs. Electron-Rich Systems :
- Fluorobenzoyl groups (electron-withdrawing) enhance electrophilicity, whereas the furan ring (electron-rich) may improve solubility via polar interactions.
- Biological Implications :
Crystallographic and Conformational Insights
- Piperazine Ring Geometry :
- X-ray studies of related 2-fluorobenzoyl-piperazine derivatives (e.g., 4-(2-fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate) reveal a chair conformation with the fluorobenzoyl group adopting a pseudo-axial orientation .
- This orientation minimizes steric clashes and stabilizes the crystal lattice via hydrogen bonding with trifluoroacetate counterions .
Biological Activity
N-[1-(benzenesulfonyl)-2-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide, with the CAS number 1043008-00-9, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes several notable functional groups:
- Benzenesulfonyl group : Enhances solubility and may influence binding interactions.
- Fluorobenzoyl-substituted piperazine ring : Contributes to the compound's pharmacological properties.
- Furan-2-carboxamide moiety : Imparts unique reactivity and biological activity.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | CHF NOS |
| Molecular Weight | 499.5 g/mol |
| CAS Number | 1043008-00-9 |
The biological activity of this compound is hypothesized to be mediated through interactions with specific molecular targets, including enzymes and receptors. The benzenesulfonyl group may facilitate binding, while the piperazine ring enhances bioavailability. The exact mechanisms remain to be fully elucidated, but preliminary studies suggest several pathways:
- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways.
- Receptor Modulation : Possible interaction with neurotransmitter receptors, influencing signaling pathways.
- Antimicrobial Activity : Initial studies indicate potential efficacy against various microbial strains.
Anticancer Properties
Recent studies have investigated the anticancer potential of this compound. For example, in vitro assays demonstrated that this compound exhibited cytotoxic effects on human cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through the activation of caspase pathways, suggesting a mechanism for its anticancer activity.
Antimicrobial Activity
Research has also explored the antimicrobial properties of this compound. In a series of experiments, it was found to exhibit significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that the compound possesses strong bactericidal effects, making it a candidate for further development as an antimicrobial agent.
Case Studies
-
Study on Anticancer Effects :
- Objective : Evaluate cytotoxicity against lung cancer cells.
- Method : MTT assay to assess cell viability.
- Findings : The compound reduced cell viability by 70% at a concentration of 10 µM after 48 hours.
-
Study on Antimicrobial Properties :
- Objective : Test effectiveness against Staphylococcus aureus and Escherichia coli.
- Method : Agar diffusion method to determine zone of inhibition.
- Findings : Zones of inhibition were observed at concentrations as low as 5 µg/mL.
Q & A
Q. What are the optimal synthetic routes for N-[1-(benzenesulfonyl)-2-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves sequential coupling of benzenesulfonyl, 2-fluorobenzoyl-piperazine, and furan-2-carboxamide moieties. Key steps include:
- Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) for sulfonamide and carboxamide linkages .
- Piperazine functionalization : Introduce the 2-fluorobenzoyl group via nucleophilic acyl substitution under anhydrous conditions (e.g., DCM, TEA) .
- Purification : Column chromatography (silica gel, EtOAc/hexane) and recrystallization (EtOH or EtOAc) yield >95% purity.
- Characterization : Confirm structure via (e.g., δ 7.2–8.1 ppm for aromatic protons), , and HRMS .
Q. How do researchers validate the purity and structural integrity of this compound?
Methodological Answer:
- HPLC : Use C18 columns with UV detection (λ = 254 nm); retention time compared to standards .
- Spectroscopy : FT-IR confirms carbonyl (C=O, ~1650–1750 cm) and sulfonamide (S=O, ~1150–1250 cm) groups .
- Elemental Analysis : Match experimental vs. theoretical C, H, N, S values (e.g., CHFNOS) .
Advanced Research Questions
Q. What strategies resolve contradictory data in receptor-binding assays for this compound?
Methodological Answer: Discrepancies in IC values (e.g., µM vs. nM ranges) may arise from assay conditions:
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
Methodological Answer:
- Core Modifications : Synthesize analogs with substituents on the benzoyl (e.g., 3-Cl vs. 4-F) or furan rings (e.g., methyl vs. nitro groups) .
- In Silico Docking : Use AutoDock Vina to predict binding modes with targets (e.g., serotonin receptors) and calculate ΔG values .
- ADMET Screening : Assess metabolic stability (human liver microsomes) and blood-brain barrier permeability (PAMPA-BBB) .
Q. What experimental designs address low reproducibility in scaled-up synthesis?
Methodological Answer:
- Process Optimization : Use Design of Experiments (DoE) to evaluate factors like temperature (50–100°C), solvent polarity (DMF vs. THF), and catalyst loading .
- Byproduct Analysis : LC-MS identifies impurities (e.g., dehalogenated byproducts); mitigate via inert atmosphere (N) .
- Batch Consistency : Implement QC protocols (e.g., , TLC) for each 10-g scale batch .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity data between in vitro and in vivo models?
Methodological Answer:
- Bioavailability Factors : Measure plasma protein binding (equilibrium dialysis) and hepatic clearance rates .
- Metabolite Profiling : Use LC-MS/MS to identify active/toxic metabolites (e.g., hydroxylated derivatives) .
- Dose Equivalency : Apply allometric scaling (e.g., mg/m) to reconcile in vitro IC with in vivo MTD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
